molecular formula C14H15NO B1584671 4-methoxy-2-methyl-N-phenylaniline CAS No. 41317-15-1

4-methoxy-2-methyl-N-phenylaniline

Cat. No.: B1584671
CAS No.: 41317-15-1
M. Wt: 213.27 g/mol
InChI Key: CYMPUOGZUXAIMY-UHFFFAOYSA-N
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Description

4-methoxy-2-methyl-N-phenylaniline is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-2-methyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-10-13(16-2)8-9-14(11)15-12-6-4-3-5-7-12/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMPUOGZUXAIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029364
Record name 4-Methoxy-2-methyl-N-phenylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41317-15-1
Record name 4-Methoxy-2-methyl-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41317-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Methoxy-2-methyl-N-phenylaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-methoxy-2-methyl-N-phenyl-
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Record name 4-Methoxy-2-methyl-N-phenylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-N-phenyl-o-toluidine
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Record name 4-METHOXY-2-METHYL-N-PHENYLANILINE
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Synthesis routes and methods I

Procedure details

24 g. of 3-methoxy-6-acetylaminotoluene, 31.6 g. of bromobenzene, 10.38 g. of potassium carbonate, 0.6 g. of copper powder and 0.01 g. of iodine were refluxed under ordinary pressure on the oil bath for 48 hours. Then excess bromobenzene was recovered by means of steam distillation, and the reamining reaction mixture was distilled in a vacuum to obtain 29.2 g. (85.0 percent of theoretical yields) of 3-methoxy-6-(N-acetylanilino) toluene as a light yellowish brown solid having a melting point at 86° to 87° C., having the formula: ##STR12## 25 g. of this intermediate was hydrolyzed by heating at 180° C. for 8 hours in the autoclave, together with 130 ml. of water and 9 g. of caustic soda. After cooling, the reaction product was filtered to collect a solid and thereafter recrystallized by using a double amount of ethyl alcohol. 18.8 g. (90.5 percent of theoretical yields) of 3-methoxy-6-anilinotoluene was obtained as light brown crystals having a melting point of 79° to 80.5° C.
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Synthesis routes and methods II

Procedure details

12.1 g (0.1 mol) of formanilide, 22.1 g (0.11 mol) of 2-bromo-5-methoxytoluene of the formula (101), 13.8 g (0.1 mol) of anhydrous potassium carbonate, 2.0 g (0.0079 mol) of iodine and 1.6 g (0.025 mol) of copper powder are initially placed in a 100 ml sulfonating flask fitted with an anchor stirrer, thermometer, condenser and oil bath, and the mixture is stirred. It is heated to 170° C. and then stirred at 170° C. for 22 hours, to give a black melt. This melt is then cooled to 80° C., a little toluene is added, and the solution is filtered. The residue is rinsed with toluene. The toluene filtrate is distilled with steam spray (distillate: water/toluene/unreacted 2-bromo-5-methoxytoluene) to leave a residue which comprises a mixture of black oil and water. The black oil is boiled under reflux for 25 hours with 250 g of 50% potassium hydroxide solution. The product obtained is extracted with toluene and washed with hot water. The toluene phase is dried over sodium sulfate, filtered and concentrated. The residue which remains comprises 17.0 g of the compound of the formula ##STR12## as black crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Methoxy-2-methyl-N-phenylaniline in dye chemistry?

A1: this compound is a crucial intermediate in synthesizing fluoran dyes. [] These dyes find applications in thermal- or pressure-sensitive recording systems and as light-resistant anthracene-type fluorescent colorants. []

Q2: How does the molecular structure of this compound influence its aggregation behavior?

A2: X-ray crystallography reveals that the two aromatic rings in the this compound molecule are almost perpendicular. [] This structural feature, combined with the presence of π–π stacking interactions and intermolecular N—H⋯O hydrogen bonds, contributes to its supramolecular aggregation. []

Q3: What are the recent advancements in the synthesis of this compound?

A3: Research highlights the development of a continuous-flow microwave system for large-scale oxidative bromination using HBr-DMSO. [] This method facilitates the subsequent synthesis of 4-Methoxy-2-methyldiphenylamine, potentially offering advantages in terms of efficiency and scalability. []

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